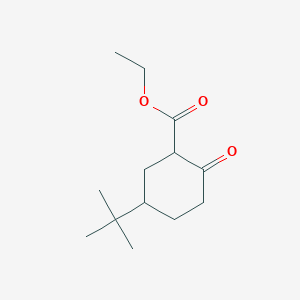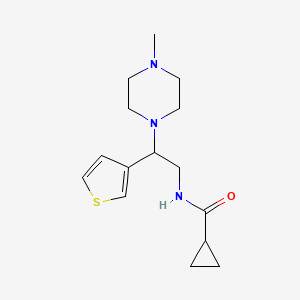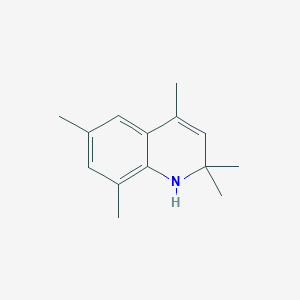
3-methyl-N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-methyl-N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups including a thiazole ring, an azetidine ring, a sulfonamide group, and a carbonyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group. For instance, the azetidine ring could potentially be synthesized through a [2+2] photocycloaddition reaction . The thiazole ring could be introduced through a reaction involving a sulfur and a nitrogen-containing compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and azetidine rings would contribute to the rigidity of the molecule, while the sulfonamide and carbonyl groups could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, while the azetidine ring could potentially participate in ring-opening reactions .Scientific Research Applications
Photodynamic Therapy Applications
Compounds containing benzenesulfonamide derivatives have been explored for their photodynamic therapy (PDT) applications, particularly in the treatment of cancer. For example, new zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized and characterized. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
UV Protection and Antimicrobial Properties
Thiazole azodyes containing sulfonamide moieties have been designed for simultaneous dyeing and functional finishing of cotton fabrics to enhance UV protection and antibacterial properties. This application demonstrates the versatility of benzenesulfonamides in material science, providing both aesthetic and functional benefits to textiles (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Inhibition of Enzymatic Activities
Sulfonamides, including those incorporating thiazole or similar moieties, have been extensively investigated for their ability to inhibit human carbonic anhydrase isozymes. These enzymes are involved in various physiological processes, and their inhibition can have therapeutic applications in conditions like glaucoma, edema, and certain cancers. For instance, a series of benzenesulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl-, or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties showed potent inhibition against several human carbonic anhydrase isozymes, indicating their potential in developing new therapeutic agents (Alafeefy et al., 2015).
Anticonvulsant Activity
Research into heterocyclic compounds containing a sulfonamide thiazole moiety has also highlighted potential applications in treating convulsions. Some synthesized compounds have shown significant protection against picrotoxin-induced convulsions in models, suggesting a pathway for developing new anticonvulsant medications (Farag et al., 2012).
Mechanism of Action
Target of action
The compound contains a thiazole ring, which is a common structure in many biologically active compounds . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of action
Thiazole derivatives often interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “3-methyl-N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)benzenesulfonamide” might affect. Thiazole derivatives can affect a wide range of pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which might influence the compound’s bioavailability.
Result of action
Thiazole derivatives can have a wide range of effects due to their diverse biological activities .
Properties
IUPAC Name |
3-methyl-N-[4-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-14-3-2-4-18(11-14)29(25,26)22-16-7-5-15(6-8-16)19(24)23-12-17(13-23)27-20-21-9-10-28-20/h2-11,17,22H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHXKPUAKSXOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CC(C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2684881.png)
![3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2684882.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B2684884.png)
![1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2684886.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2684887.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2684893.png)
![2-Chloro-N-[1-(1-methylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2684895.png)
![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2684897.png)
![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2684898.png)


